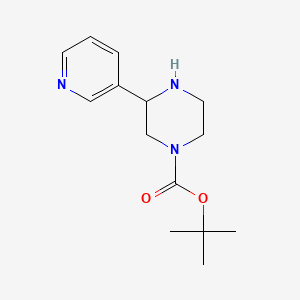
3-Pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
The compound "3-Pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester" is a nitrogenous organic molecule that is part of a broader class of compounds featuring a piperazine ring linked to a pyridine moiety with a tert-butyl ester group. This structure is significant in medicinal chemistry due to its potential biological activity and its role as a building block in the synthesis of various pharmacologically active compounds .
Synthesis Analysis
The synthesis of related pyrrole-3-carboxylic acid derivatives from tert-butyl acetoacetates, amines, and 2-bromoketones has been demonstrated using a one-step continuous flow method. This method also involves the in situ hydrolysis of tert-butyl esters, which could be relevant for the synthesis of compounds similar to the one . Additionally, the synthesis of tert-butyl piperazine-1-carboxylate derivatives has been reported, which involves condensation reactions under basic conditions, and these methods could potentially be adapted for the synthesis of "3-Pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester" .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray diffraction, revealing details such as the chair conformation of the piperazine ring and the dihedral angles between connected rings. For instance, a compound with a tert-butyl piperazine-1-carboxylate group showed dihedral angles between the pyrimidine and quinoline ring systems, which could be comparable to the angles within the pyridine and piperazine rings of the compound of interest .
Chemical Reactions Analysis
Reactions involving tert-butyl esters of pyrrole carboxylic acids with singlet oxygen have been explored, leading to peroxidic intermediates that can further react with nucleophiles to yield substituted pyrroles . Although the compound is not a pyrrole, the reactivity of its tert-butyl ester group under oxidative conditions could be similar.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including FT-IR, NMR, and MS. X-ray diffraction and DFT calculations have been used to confirm molecular structures and study properties such as molecular electrostatic potential and frontier molecular orbitals. These techniques could be applied to "3-Pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester" to determine its physicochemical properties . Additionally, the biological activity of similar compounds has been evaluated, indicating potential applications in drug discovery .
Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Acylation Chemistry
The derivative 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate was synthesized and used in the study of catalytic activity, particularly in the acylation of tert-butanol with acetic anhydride. This research highlights the potential application of pyridinyl piperazine derivatives in catalysis, showcasing their effectiveness in organic synthesis reactions (Mennenga et al., 2015).
Synthesis of Piperidine Derivatives
Research on the synthesis of 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine, shows their transformation into piperidine derivatives. This demonstrates the role of pyridine derivatives in synthesizing complex organic structures, useful in diverse fields like medicinal chemistry (Acharya & Clive, 2010).
Antibacterial and Anthelmintic Activity
A study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate revealed its moderate antibacterial and anthelmintic activities. This suggests the potential use of such compounds in developing new antibacterial and anthelmintic agents (Sanjeevarayappa et al., 2015).
Antimicrobial Activity of Pyridine Derivatives
The synthesis of pyridine-3-carboxylic acids and their amide derivatives led to the discovery of variable and modest antimicrobial activity against bacteria and fungi. This research opens up avenues for using pyridine derivatives in antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).
Study of Molecular Configurations
Research involving 4-tert-Butyloxycarbonyl-6(S)-(hydroxymethyl)-3(S)-(1-methylethyl)piperazin-2-one, a related compound, provided insights into molecular configurations and interactions. Such studies are crucial for understanding the structural basis of chemical reactions and drug design (Kolter et al., 1996).
Activation of Carboxylic Acids
A study on the activation of carboxylic acids using dialkyl pyrocarbonates highlighted the use of tert-butyl esters in synthesizing anhydrides and esters. This research is significant in organic synthesis, particularly in esterification reactions and peptide synthesis (Pozdnev, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-pyridin-3-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-7-16-12(10-17)11-5-4-6-15-9-11/h4-6,9,12,16H,7-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZNVXDPMKDFHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407301 | |
| Record name | 3-pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester | |
CAS RN |
886771-02-4 | |
| Record name | 3-pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(pyridin-3-yl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



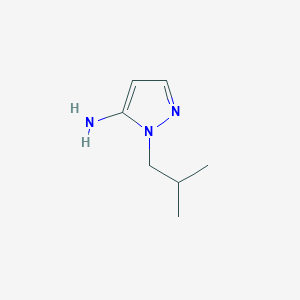
![3-[1-[(4-Methylphenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1276359.png)

![2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B1276364.png)

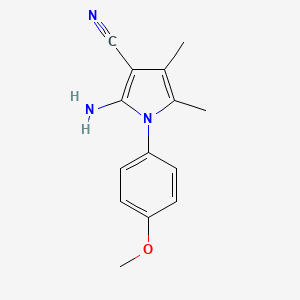
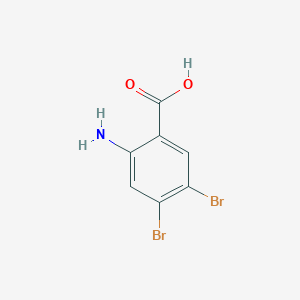
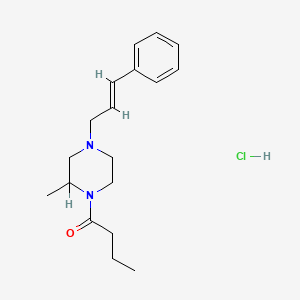

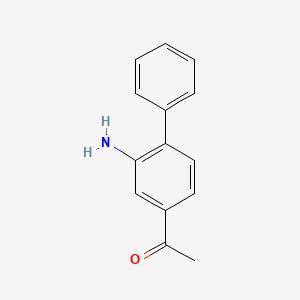
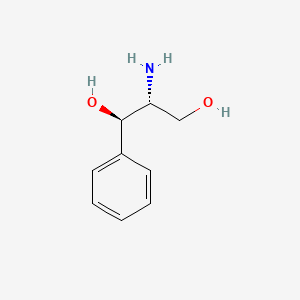
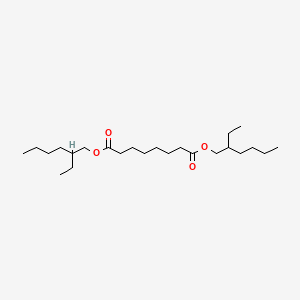
![6-Aminobenzo[d]thiazol-2(3H)-one](/img/structure/B1276385.png)
